molecular formula C6Cu2FeN6 B078840 Cupric ferrocyanide CAS No. 13601-13-3

Cupric ferrocyanide

Cat. No.: B078840
CAS No.: 13601-13-3
M. Wt: 339.04 g/mol
InChI Key: JGWCIFGWLIVWQZ-UHFFFAOYSA-N
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Description

Cupric ferrocyanide, also known as copper(II) ferrocyanide, is an inorganic compound with the chemical formula Cu2[Fe(CN)6]. It is a coordination compound consisting of copper and ferrocyanide ions. This compound is known for its distinctive reddish-brown color and is used in various applications, including analytical chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric ferrocyanide can be synthesized through a precipitation reaction involving copper(II) salts and potassium ferrocyanide. The general reaction is as follows:

2Cu2++[Fe(CN)6]4Cu2[Fe(CN)6]2Cu^{2+} + [Fe(CN)_6]^{4-} \rightarrow Cu_2[Fe(CN)_6] 2Cu2++[Fe(CN)6​]4−→Cu2​[Fe(CN)6​]

In a typical laboratory preparation, an aqueous solution of copper(II) sulfate is mixed with an aqueous solution of potassium ferrocyanide. The reaction occurs at room temperature, resulting in the formation of a reddish-brown precipitate of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The reaction is carried out in large reactors, and the precipitate is filtered, washed, and dried to obtain the final product. The purity and yield of the compound can be optimized by controlling the reaction conditions, such as concentration, temperature, and pH.

Chemical Reactions Analysis

Types of Reactions: Cupric ferrocyanide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cupric ferricyanide.

    Reduction: It can be reduced to form cuprous ferrocyanide.

    Substitution: The ferrocyanide ion can undergo substitution reactions with other ligands.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.

    Substitution: Ligands such as ammonia or ethylenediamine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cupric ferricyanide.

    Reduction: Cuprous ferrocyanide.

    Substitution: Various substituted ferrocyanide complexes.

Scientific Research Applications

Cupric ferrocyanide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.

    Biology: this compound is used in histology for staining tissues and cells.

    Industry: this compound is used in the purification of gases, removal of heavy metals from wastewater, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cupric ferrocyanide involves its ability to form stable complexes with various ions and molecules. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is utilized in various applications, such as ion exchange, catalysis, and analytical chemistry.

Molecular Targets and Pathways: this compound interacts with metal ions and other molecules through coordination bonds. The ferrocyanide ion can form stable complexes with transition metals, making it useful in various chemical processes.

Comparison with Similar Compounds

Cupric ferrocyanide can be compared with other similar compounds, such as:

    Ferric ferrocyanide (Prussian blue): Known for its deep blue color and used as a pigment and in medical applications.

    Nickel ferrocyanide: Used in electroplating and as a catalyst.

    Zinc ferrocyanide: Employed in the purification of gases and as a stabilizer in the rubber industry.

Uniqueness: this compound is unique due to its reddish-brown color and its specific applications in analytical chemistry and industrial processes. Its ability to form stable complexes with various ions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

dicopper;iron(2+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.2Cu.Fe/c6*1-2;;;/q6*-1;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWCIFGWLIVWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cu2FeN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929219
Record name Copper(2+) iron(2+) cyanide (2/1/6)
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Molecular Weight

339.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown solid; [Merck Index]
Record name Cupric ferrocyanide
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CAS No.

13601-13-3
Record name Cupric ferrocyanide
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Record name Copper(2+) iron(2+) cyanide (2/1/6)
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Record name Dicopper hexacyanoferrate
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Record name CUPRIC FERROCYANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric ferrocyanide
Reactant of Route 2
Cupric ferrocyanide

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